molecular formula C48H80O18 B025271 Carnosifloside VI CAS No. 109985-95-7

Carnosifloside VI

Cat. No. B025271
M. Wt: 945.1 g/mol
InChI Key: WWDDJYHDZQBKBW-POHRRBMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnosifloside VI is a natural product that is extracted from the plant Carissa spinarum. It has gained attention in recent years due to its potential therapeutic effects.

Scientific Research Applications

Neuroprotection and Alzheimer's Disease

Carnosifloside VI and related compounds like carnosine have been shown to offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Studies have demonstrated that these compounds can protect against oxidative stress and inflammation in neurological conditions. For instance, carnosine can decrease oxidative stress in macrophages and modulate oxidative stress associated with AD. It has also been found to suppress Aβ1-42 fibril formation, a key feature of AD pathology, and protect microglial cells against Aβ-induced oxidative stress and inflammation (Caruso et al., 2021) (Caruso et al., 2019) (Aloisi et al., 2013).

Antioxidant and Anti-inflammatory Properties

Carnosifloside VI is known for its antioxidant and anti-inflammatory activities. Research has shown that it can modulate pro-oxidant and pro-inflammatory activities in macrophages, suggesting its potential in treating diseases characterized by high levels of oxidative stress and inflammation, such as atherosclerosis, cancer, depression, metabolic syndrome, and neurodegenerative diseases (Fresta et al., 2020).

Diabetes and Diabetic Nephropathy

In the context of diabetes and diabetic nephropathy, studies have demonstrated the beneficial effects of carnosine. It has been found to improve glucose metabolism and reduce symptoms of diabetic nephropathy in animal models, suggesting its potential as a therapeutic strategy for these conditions (Albrecht et al., 2017).

Exercise and Muscle Function

Carnosifloside VI and related compounds like carnosine have been studied for their roles in exercise and muscle function. Research indicates that these compounds can improve high-intensity exercise performance and are involved in muscle carnosine metabolism (Derave et al., 2010).

General Physiological Roles

More broadly, carnosine has been recognized for its physiological roles based on its biochemical properties, including pH buffering, metal-ion chelation, and protecting against advanced glycation and lipoxidation end-products. This underlines its potential therapeutic applications in various diseases where ischemic or oxidative stress is involved (Boldyrev et al., 2013).

properties

CAS RN

109985-95-7

Product Name

Carnosifloside VI

Molecular Formula

C48H80O18

Molecular Weight

945.1 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1

InChI Key

WWDDJYHDZQBKBW-POHRRBMFSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C

SMILES

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

synonyms

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.